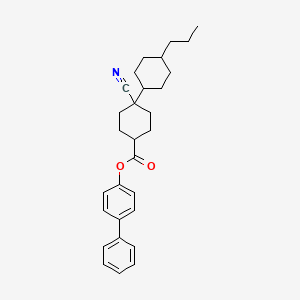
2-(5,6,7,8-Tetrahydro-2-naphthyl)-1,2-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine is an organic compound that belongs to the class of tetralins. This compound is characterized by the presence of a naphthalene ring that is partially hydrogenated, making it a tetrahydronaphthalene derivative. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine typically involves the hydrogenation of naphthalene derivatives followed by amination. One common method involves the reduction of 5,6,7,8-tetrahydronaphthalene to form the corresponding amine, which is then reacted with 1,2-dibromoethane under basic conditions to yield the desired diamine compound .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation of the naphthalene ring.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthol derivatives.
Reduction: It can be reduced further to form more saturated derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products Formed
Oxidation: 5,6,7,8-tetrahydro-2-naphthol.
Reduction: More saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
- 5,6,7,8-Tetrahydro-2-naphthol
- 5,6,7,8-Tetrahydro-2-naphthylamine
- **2-(5,6,7,8-Tetrahydron
Propiedades
Número CAS |
69440-56-8 |
|---|---|
Fórmula molecular |
C13H20N2 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C13H20N2/c1-13(15,9-14)12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5,9,14-15H2,1H3 |
Clave InChI |
IEBRCGJQUGYYCT-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)(C1=CC2=C(CCCC2)C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


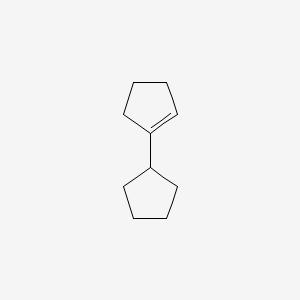
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)
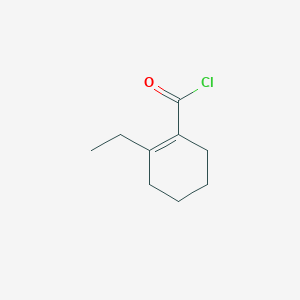
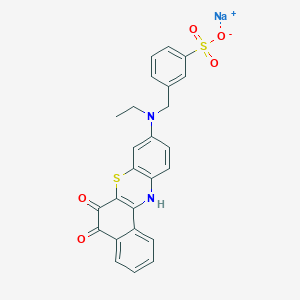

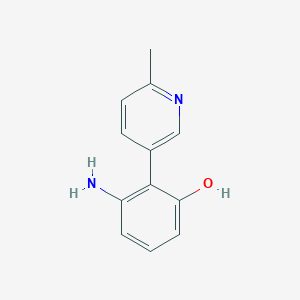

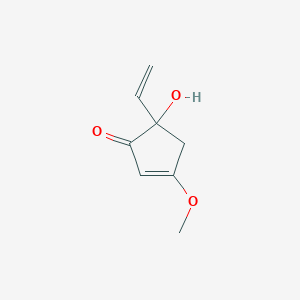

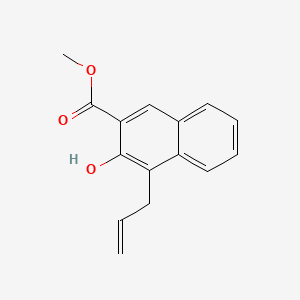
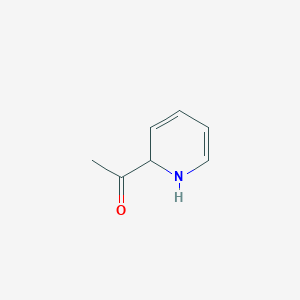
![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)
